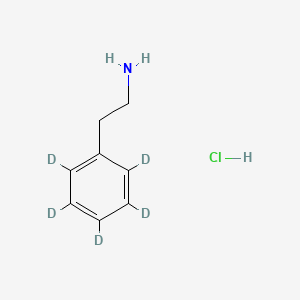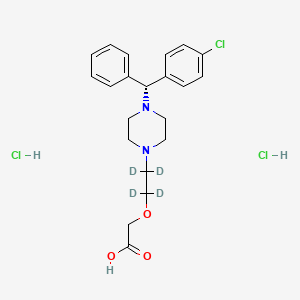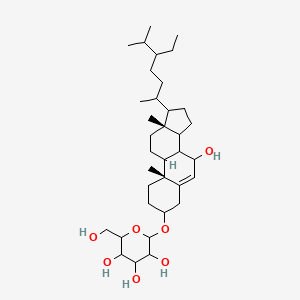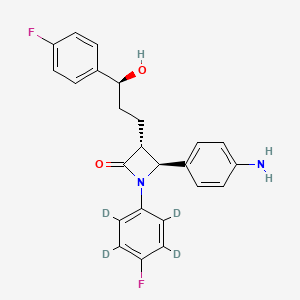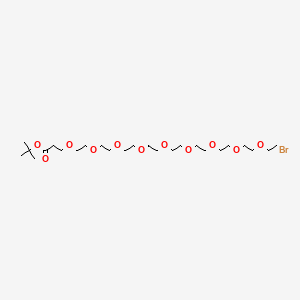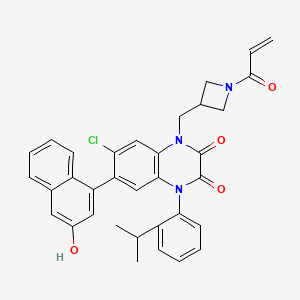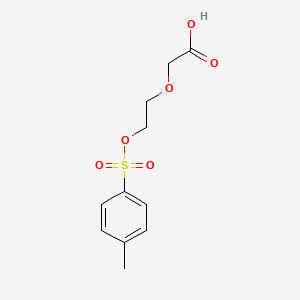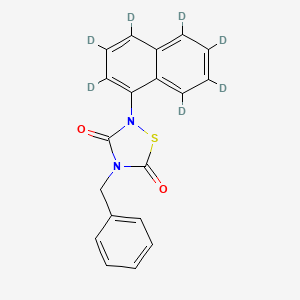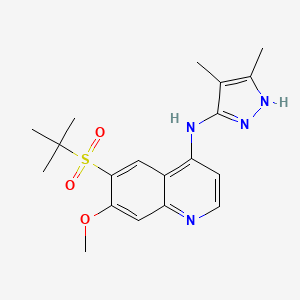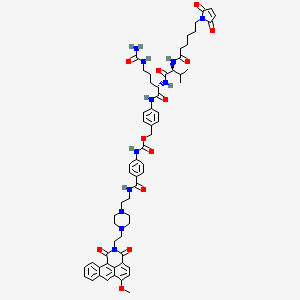
8-OH-DPAT-d7 (hydrobromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-OH-DPAT-d7 hydrobromide involves the deuteration of 8-Hydroxy-2-(dipropylamino)tetralin. The process typically includes the following steps:
Hydrobromide Formation: The deuterated compound is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of 8-OH-DPAT-d7 hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents to achieve the desired level of deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-OH-DPAT-d7 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Dihydro compounds.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
8-OH-DPAT-d7 hydrobromide is extensively used in scientific research due to its selective agonist properties for the 5-HT1A receptor. Its applications include:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of serotonin receptors.
Biology: Employed in neurobiological studies to understand the role of serotonin in brain function and behavior.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Mécanisme D'action
8-OH-DPAT-d7 hydrobromide exerts its effects by selectively binding to and activating the 5-HT1A receptor. This activation leads to the modulation of serotonin levels in the brain, influencing various physiological processes such as mood, anxiety, and cognition. The compound also affects other molecular targets and pathways, including the inhibition of serotonin reuptake and the activation of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxy-2-(dipropylamino)tetralin hydrobromide: The non-deuterated form of the compound with similar pharmacological properties.
7-Hydroxy-2-(dipropylamino)tetralin hydrobromide: Another serotonin receptor agonist with a slightly different structure.
5-Hydroxy-2-(dipropylamino)tetralin hydrobromide: A related compound with different receptor selectivity
Uniqueness
8-OH-DPAT-d7 hydrobromide is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in pharmacokinetics and metabolic pathways. The deuterium atoms reduce the rate of metabolic degradation, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C16H26BrNO |
|---|---|
Poids moléculaire |
335.33 g/mol |
Nom IUPAC |
7-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/i1D3,3D2,10D2; |
Clé InChI |
BATPBOZTBNNDLN-WIROKCJUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
